4-[[2-(4-Fluorophenyl)cyclopropanecarbonyl]amino]benzenesulfonyl fluoride
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Description
4-[[2-(4-Fluorophenyl)cyclopropanecarbonyl]amino]benzenesulfonyl fluoride is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of serine proteases, which are enzymes that play a crucial role in various physiological processes, including blood coagulation, inflammation, and immune response.
Scientific Research Applications
Organofluorine Compounds in Synthesis
Organofluorine compounds, such as those derived from fluorinated cyclohexanes and benzenesulfonyl fluorides, are crucial in the development of new organic synthesis methodologies. For instance, the study by Bykova et al. (2018) explored the benzylic functionalization of phenyl all-cis-2,3,5,6-tetrafluorocyclohexane, which is valuable for accessing new organofluorine building blocks with potential applications in pharmaceutical discovery (Bykova et al., 2018).
Inhibition of Enzyme Activity
Compounds like aminoalkyl benzenesulfonyl fluorides have been investigated for their potential as enzyme inhibitors. For example, Kleking et al. (1976) demonstrated that these compounds act as irreversible inhibitors of serine proteinases, highlighting their potential for biochemical research and therapeutic applications (Kleking et al., 1976).
Fluorine-18 Labeling for PET Tracers
The development of fluorine-18-labeled compounds for positron emission tomography (PET) imaging is another area of interest. Lang et al. (1999) synthesized fluorinated derivatives of WAY 100635, demonstrating the utility of fluorine chemistry in the development of diagnostic tools (Lang et al., 1999).
Novel Synthetic Routes
Research on fluorination reactions and the synthesis of fluorinated amino acids exemplifies the chemical versatility and importance of fluorine in organic synthesis. Mori and Morishima (1994) investigated fluorination reactions at C-5 of certain hexofuranoses, revealing methods for the synthesis of fluorine-containing compounds (Mori & Morishima, 1994).
properties
IUPAC Name |
4-[[2-(4-fluorophenyl)cyclopropanecarbonyl]amino]benzenesulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO3S/c17-11-3-1-10(2-4-11)14-9-15(14)16(20)19-12-5-7-13(8-6-12)23(18,21)22/h1-8,14-15H,9H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOZYXBFCPEGRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)F)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-(4-Fluorophenyl)cyclopropanecarbonyl]amino]benzenesulfonyl fluoride |
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